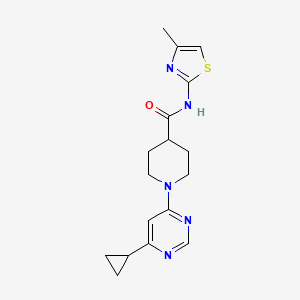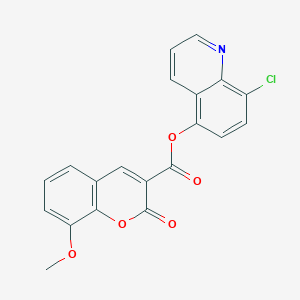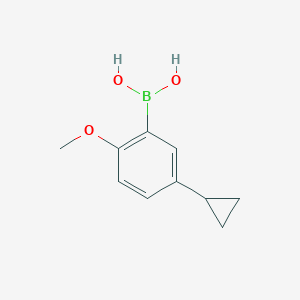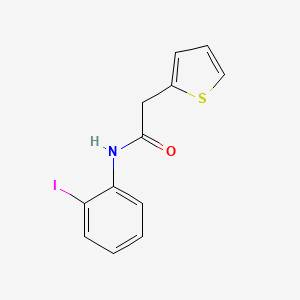
N-(2-Iodophenyl)-2-(2-thienyl)ethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Iodophenyl)-2-(2-thienyl)ethanamide, also known as ITE, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. ITE belongs to the family of aryl hydrocarbon receptor (AhR) ligands, which are known to regulate various physiological processes.
Applications De Recherche Scientifique
Chemical Structure Interactions and Frameworks
In the study of isomeric compounds, the interaction between iodophenyl and thienyl groups within different frameworks has been extensively explored. For instance, contrasting three-dimensional framework structures in isomeric pairs show that molecules can be linked through a variety of interactions, including hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking, contributing to the compound's stability and reactivity (Wardell et al., 2005). Such structural insights are crucial for the development of materials and pharmaceuticals, where the precise arrangement of atoms dictates the properties and efficacy of the final product.
Catalytic Applications
The catalytic properties of compounds containing both iodophenyl and thienyl groups have been investigated, with findings showing potential in organic synthesis processes. For example, direct C-H bond arylation of thienyl thioamides, catalyzed by palladium complexes, demonstrates selective monoarylation and diarylation products (Yamauchi et al., 2015). This method's efficiency in modifying thiophene derivatives can significantly impact the synthesis of complex organic molecules, highlighting the compound's role in facilitating chemical transformations.
Photovoltaic and Liquid Crystal Applications
The incorporation of thiophene and iodophenyl units into compounds has shown significant potential in the development of materials for photovoltaic and liquid crystal applications. Research into heterocyclic pyridine-based compounds with thiophene units has revealed their suitability for dye-sensitized solar cells (DSSCs), offering insights into how π-conjugation units affect photovoltaic performance (Chen et al., 2021). Such studies are instrumental in designing more efficient energy-harvesting devices, with the specific interactions between iodophenyl and thienyl playing a critical role in tuning the materials' properties.
Antimicrobial Activity
Investigations into the antimicrobial activity of thiophene derivatives have uncovered promising results, suggesting potential applications in developing new antibacterial agents. Thiourea derivatives, including those with iodophenyl groups, have demonstrated significant interactions with bacterial cells, offering a basis for novel antimicrobial strategies (Limban et al., 2011). These findings highlight the compound's potential in addressing the growing concern of antibiotic resistance and the need for new therapeutic agents.
Propriétés
IUPAC Name |
N-(2-iodophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INOS/c13-10-5-1-2-6-11(10)14-12(15)8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRIGJOMQRNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2609982.png)
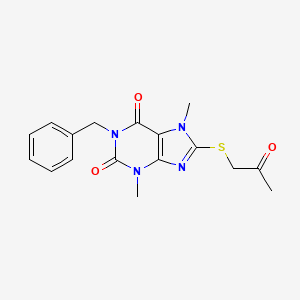
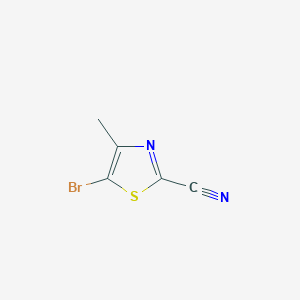
![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2609990.png)
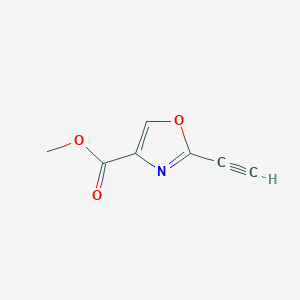
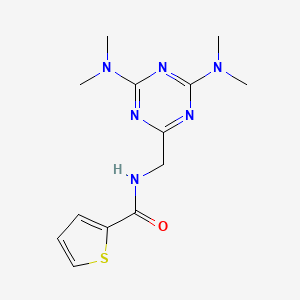
![2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B2609996.png)
